A Comprehensive Technical Guide to 2-Bromofluorene (CAS 1133-80-8)
A Comprehensive Technical Guide to 2-Bromofluorene (CAS 1133-80-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromofluorene, with a CAS number of 1133-80-8, is a halogenated polycyclic aromatic hydrocarbon. It is characterized by a fluorene (B118485) backbone with a bromine atom substituted at the 2-position. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a building block for more complex molecules in pharmaceutical and agrochemical research.[1][2] Its planar structure and the reactivity endowed by the bromine substituent make it a versatile reagent in various chemical transformations.[1]
Physicochemical Properties
2-Bromofluorene is a white to light yellow crystalline powder at room temperature.[3][4] It is generally insoluble in water but shows good solubility in organic solvents such as chloroform, ethyl acetate, toluene (B28343), acetone, and ethanol.[1][5][6][7]
| Property | Value | Source |
| CAS Number | 1133-80-8 | [1][3][8] |
| Molecular Formula | C₁₃H₉Br | [1][3][8] |
| Molecular Weight | 245.11 g/mol | [1][3][8] |
| Melting Point | 110 - 116 °C | [4][5][6][9] |
| Boiling Point | 185 °C at 135 mmHg | [5][8] |
| Appearance | White to light yellow crystalline powder | [1][3][6][9] |
| Solubility | Soluble in chloroform, ethyl acetate, toluene, acetone, ethanol. Insoluble in water. | [1][5][6][7] |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry analysis of 2-Bromofluorene typically shows molecular ion peaks (m/z) at 244 and 246, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of dibrominated species may also be observed with peaks at m/z 322, 324, and 326.[10]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromofluorene is characterized by absorptions typical of aromatic compounds. Key absorptions are expected in the regions of 3100-3000 cm⁻¹ (aromatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), and below 900 cm⁻¹ (C-H out-of-plane bending). The C-Br stretching vibration is typically observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Bromofluorene in CDCl₃ shows distinct signals for the aromatic protons. The methylene (B1212753) protons of the fluorene ring typically appear as a singlet around 3.9 ppm.
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) |
| Aromatic Protons | 7.26 - 7.79 |
| Methylene Protons (-CH₂-) | ~3.9 |
Experimental Protocols
Synthesis of 2-Bromofluorene
A common method for the synthesis of 2-Bromofluorene involves the bromination of fluorene using N-bromosuccinimide (NBS).[10]
Materials:
-
Fluorene (16.6 g, 0.1 mol)
-
N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol)
-
Propylene (B89431) carbonate (125 mL)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Dissolve fluorene in propylene carbonate in a reaction flask and heat to 60 °C.
-
Add N-bromosuccinimide to the solution in one portion.
-
Allow the reaction mixture to cool for 1 hour.
-
Dilute the mixture with water (2 L) to precipitate the solid product.
-
Collect the solid by filtration.
-
Dissolve the collected solid in toluene (250 mL) and wash the toluene solution with water.
-
Concentrate the toluene solution to obtain the crude product.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure 2-Bromofluorene.[10]
A high-purity product can be obtained with a yield of approximately 95%.[10]
Caption: Synthesis workflow for 2-Bromofluorene.
Synthesis of 9,9-dimethyl-2-bromofluorene
2-Bromofluorene can be used as a starting material for the synthesis of its derivatives, such as 9,9-dimethyl-2-bromofluorene.[5]
Materials:
-
2-Bromofluorene (50 g)
-
Dimethyl sulfoxide (B87167) (DMSO) (450 g)
-
Methyl iodide (70 g)
-
Potassium hydroxide (B78521) (53 g)
-
Water
Procedure:
-
Dissolve 2-Bromofluorene in dimethyl sulfoxide in a four-necked flask at 33 °C with stirring until completely dissolved.
-
Add methyl iodide and stir for 8 minutes.
-
Add potassium hydroxide and continue the reaction for 4 hours.
-
Monitor the reaction progress; once the starting material is less than 0.1%, add 450 g of water.
-
Cool the mixture to 2 °C and collect the crude product by suction filtration.
-
Recrystallize the crude product from methanol and dry in an oven to obtain 9,9-dimethyl-2-bromofluorene.[5]
Caption: Synthesis of 9,9-dimethyl-2-bromofluorene.
Applications in Research and Development
2-Bromofluorene is a valuable precursor in the synthesis of various organic materials. It is utilized as a nonintrusive end-capping reagent to control molecular weights and generate well-defined oligomers.[8][11] It has been employed in the preparation of dibromofluorene-labeled polystyrene through nitroxide-mediated polymerization.[2] Furthermore, it serves as a key intermediate in the synthesis of 2-bromo-9,9-di-n-hexylfluorene, which is used in the preparation of poly(di-n-hexylfluorene)s via Ni(0) mediated polymerization.[11] In the agricultural sector, it has been investigated for its potential use as a fungicide for controlling tomato diseases.[2]
Safety and Handling
2-Bromofluorene is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[8] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
GHS Hazard Statements:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromofluorene | 1133-80-8 [chemicalbook.com]
- 3. CN101070268A - Process for preparing 2,7-2-bromofluorene - Google Patents [patents.google.com]
- 4. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]
- 5. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 6. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]
- 7. Fluorene [webbook.nist.gov]
- 8. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromofluorene(1133-80-8) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Bromofluorene synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Bromofluorene 95 1133-80-8 [sigmaaldrich.com]
